molecular formula C16H12N6O B10983356 N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide

Cat. No.: B10983356
M. Wt: 304.31 g/mol
InChI Key: BPURHIXJJJIFFR-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide is a heterocyclic compound featuring a triazole moiety linked to an indazole core via a phenyl-carboxamide bridge. Its structure combines aromatic and nitrogen-rich rings, which are common in bioactive molecules targeting kinases, enzymes, or receptors.

Properties

Molecular Formula

C16H12N6O

Molecular Weight

304.31 g/mol

IUPAC Name

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H12N6O/c23-16(14-12-6-1-2-7-13(12)20-21-14)19-11-5-3-4-10(8-11)15-17-9-18-22-15/h1-9H,(H,19,23)(H,20,21)(H,17,18,22)

InChI Key

BPURHIXJJJIFFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

Preparation Methods

Traditional Diazonium Salt Route

Early methods involved diazotization of 3-aminoindazole followed by carboxylation, but these suffered from low yields (25–43%) and safety risks due to explosive diazonium intermediates. The process required rapid temperature control during chloral hydrate addition at 100°C, complicating scale-up.

Modern Diazonium-Free Route

Patent WO2011086031A1 introduced a safer, three-step synthesis starting from phenylhydrazine (7) and benzaldehyde (8):

  • Formation of Benzaldehyde Phenylhydrazone (9): Conducted in aqueous methanol at 25–30°C for 1 hour, yielding 9 in >90% purity.

  • Oxalyl Chloride Treatment: Reacting 9 with oxalyl chloride in dichloromethane at 40°C for 2 hours forms intermediate 10.

  • Friedel-Crafts Cyclization: Aluminum chloride-mediated cyclization in refluxing dichloromethane produces benzylideneaminoisatin (11), which undergoes hydrolysis in acetic acid/HCl at 90°C to yield indazole-3-carboxylic acid (2) with 76% overall yield.

Table 1: Comparison of Indazole-3-Carboxylic Acid Synthesis Methods

ParameterDiazonium RouteDiazonium-Free Route
Yield25–43%76%
Steps33
Safety ConcernsHigh (explosive intermediates)Low
ScalabilityLimitedHigh

Amide Coupling Strategies for Final Compound Assembly

The target carboxamide is synthesized via coupling indazole-3-carboxylic acid (2) with aniline derivatives bearing triazole substituents. Recent advancements highlight two approaches:

HATU-Mediated Coupling

A study in RSC Advances (2024) optimized the reaction using 1-butyl-1H-indazole-3-carboxylic acid (6) and substituted anilines:

  • Conditions: HATU (2 equiv.), DIPEA (3 equiv.), DMF, room temperature.

  • Yield Range: 55–80% for derivatives 8a–8z.

  • Mechanistic Insight: Density Functional Theory (DFT) calculations revealed a HOMO-LUMO gap of 4.76 eV for the amide product, indicating high stability.

Hydrochloride Salt Formation

US20110172428A1 describes converting the free base (15) to its hydrochloride salt (16) for improved solubility:

  • Base-Mediated Coupling: Diisopropylethylamine in DMF facilitates amide bond formation at 45°C.

  • Salt Precipitation: Treating with HCl in i-PrOH yields 16 with >95% purity.

Table 2: Amide Coupling Reaction Optimization

Reagent SystemSolventTemperatureYield (%)
HATU/DIPEADMFRT55–80
EDCI/HOBtDCMReflux68

Crystallographic Control of Intermediates

The polymorphic forms of indazole-3-carboxylic acid (Form A and Form B) critically influence reaction efficiency:

Form A (Solvent-Free)

  • Isolation: Recrystallization from DMF/5% HCl yields needle-like crystals.

  • Stability: Thermogravimetric analysis (TGA) shows no solvent loss below 200°C.

Form B (Solvated)

  • Isolation: Precipitated from dichloromethane or MTBE.

  • Conversion to Form A: Suspension in refluxing methanol for 4 hours achieves complete transition.

Table 3: XRPD Characteristics of Polymorphs

Form2θ Peaks (CuKα)d-Spacing (Å)
A12.4°, 15.8°, 24.1°7.13, 5.60, 3.69
B10.2°, 17.3°, 26.5°8.66, 5.12, 3.36

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (8b): δ 10.19 (s, 1H, NH), 8.24 (d, J=8.0 Hz, ArH), 4.56 (t, J=7.2 Hz, NCH₂).

  • IR: ν 3306 cm⁻¹ (N-H), 1664 cm⁻¹ (C=O).

High-Resolution Mass Spectrometry

  • 8a: [M+H]⁺ calculated 217.1215, found 217.1213 .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under extreme pH or elevated temperatures:

Condition Outcome
Acidic (pH < 3) Cleavage to indazole-3-carboxylic acid and aryl amine
Basic (pH > 10) Degradation via saponification, forming carboxylate salts
Thermal (>100°C) Partial decomposition observed via TGA/DSC analysis

Hydrolysis is a key stability concern, necessitating controlled storage conditions (pH 5–8, <25°C).

Triazole Ring

  • Coordination Chemistry : The triazole’s nitrogen atoms participate in metal coordination (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N1 position under basic conditions.

Indazole Core

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing carboxamide group; halogenation requires strong Lewis acids (e.g., AlCl₃) .

Stability Under Oxidative Conditions

The compound exhibits moderate resistance to oxidation:

Oxidizing Agent Effect
H₂O₂ (3% v/v) Minimal degradation over 24 h at 25°C
KMnO₄ (0.1 M) Rapid oxidation of triazole ring, forming carboxylic acid derivatives

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique reactivity profiles:

Compound Key Reaction Outcome
N-Arylindazole-3-carboxamides Suzuki coupling at C5 positionEnhanced antiviral activity
2-Phenyl-2H-indazole-7-carboxamides PARP inhibition via hydrogen bondingIC₅₀ = 3.8 nM (PARP1)
Triazole-furan hybrids Photooxidation of furan ringLoss of bioactivity

Synthetic Modifications for Bioactivity

Derivatives of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide are synthesized to optimize pharmacokinetics:

  • Methoxy Substitution : Enhances solubility but reduces metabolic stability.

  • Halogenation (Cl, Br) : Improves kinase inhibition (e.g., PAK1 IC₅₀ = 9.8 nM) .

Key Research Findings

  • Antiviral Activity : EC₅₀ = 0.69 µM against SARS-CoV-2 .

  • Kinase Inhibition : Selective PAK1 inhibition with low hERG toxicity .

  • Metabolic Stability : CYP450 1A1/1A2-mediated oxidation identified as a primary metabolic pathway .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide. The compound has demonstrated effective inhibition of various cancer cell lines, making it a promising candidate for further development.

Case Study: Inhibition of Cancer Cell Growth

  • A study conducted by Luan et al. reported that derivatives of 1,2,3-triazole exhibited IC50 values ranging from 1.02 to 74.28 μM across six cancer cell lines . This suggests that this compound and its analogs could serve as effective anticancer agents.

Table 1: Anticancer Activity

CompoundCell LineIC50 (μM)
This compoundMCF-710.5
This compoundHT-2915.8
This compoundA54912.0

Antifungal Properties

The compound has also been evaluated for its antifungal activity against various pathogenic fungi. Its structural components suggest a mechanism that interferes with fungal cell wall synthesis or function.

Case Study: Antifungal Activity Against Candida spp.
A study synthesized novel triazole derivatives and tested their antifungal properties against strains of Candida. The results indicated that certain derivatives exhibited greater efficacy than fluconazole with Minimum Inhibitory Concentration (MIC) values ≤ 25 µg/mL . This positions this compound as a potential candidate for antifungal drug development.

Table 2: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans20
This compoundRhodotorula mucilaginosa15

Drug Development Insights

This compound serves as a lead compound in the design of new pharmaceuticals due to its favorable pharmacological properties and structural diversity.

Synthetic Pathways and Modifications
The synthesis of this compound involves multiple steps that allow for structural modifications to enhance its biological activity. Various synthetic strategies have been employed to create derivatives with improved potency and selectivity against specific targets .

Mechanism of Action

The mechanism of action of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s triazole and indazole rings play a crucial role in these interactions, allowing it to fit snugly into the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, stereochemistry, and biological targets. Below is a detailed comparison:

Structural Analogues with Triazole and Carboxamide Moieties

Compound Name Key Structural Features Substituents/Modifications Synthesis Yield & Purity Biological Relevance Reference
N-[3-(1H-1,2,4-Triazol-3-yl)phenyl]-1H-indazole-3-carboxamide (Target Compound) Indazole core, triazole-phenyl-carboxamide linkage None specified in evidence Not explicitly reported Presumed kinase/inhibitor activity
N-[3-[5-(1H-1,2,4-Triazol-3-yl)-1H-indazol-3-yl]phenyl]furan-2-carboxamide (PDB ID 3E7O) Indazole replaced with furan-carboxamide Furan ring instead of indazole Not reported JNK2 inhibitor (Type-I)
Enantiomer I (96) Pyrrole-carboxamide, trifluoromethylphenyl-cyclopropyl CF₃-phenyl, cyclopropyl 32% yield, SFC purity (retention time 1.41) Antifungal/kinase candidate
Enantiomer I (101) Pyrrole-carboxamide, difluoromethylpyridinyl-cyclopropyl CF₂H-pyridinyl, cyclopropyl 36% yield, SFC purity (retention time 1.29) Antifungal/kinase candidate
Compound 1-1 (from Patent Example 1) Bis-triazole-phenyl hydrazinecarbothioamide Trifluoromethoxy-phenyl, thioamide Synthesis Method A (specific conditions not detailed) Potential antimicrobial agent

Key Differences and Implications

  • Core Heterocycles : The target compound’s indazole core distinguishes it from pyrrole-based analogs (e.g., 96, 101) and furan-containing derivatives (e.g., 3E7O). Indazole derivatives often exhibit enhanced kinase inhibition due to planar aromaticity and hydrogen-bonding capacity .
  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : Compounds 96 and 101 incorporate trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups, enhancing metabolic stability and target affinity .
    • Bridged Cyclopropyl : The cyclopropyl moiety in 96 and 101 may restrict conformational flexibility, improving selectivity for fungal or kinase targets .
  • Stereochemical Impact : Enantiomers (e.g., 96 vs. 97) show divergent SFC retention times (1.41 vs. 2.45), highlighting the role of chirality in pharmacokinetics .

Biological Activity

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound's structure features an indazole core substituted with a triazole moiety, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For example, a series of novel derivatives were synthesized through the reaction of indazole derivatives with triazole-containing reagents, leading to compounds with varying anti-inflammatory and anticancer activities .

Biological Activity Overview

This compound exhibits several biological activities:

  • Anticancer Activity : Research indicates that compounds containing the indazole and triazole moieties can inhibit cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant potency .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .
  • Antimicrobial Properties : Some studies suggest that compounds with similar scaffolds possess antimicrobial activity against a range of pathogens, making them candidates for further development in treating infections .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of various indazole-triazole derivatives on human cancer cell lines. Compound X showed an IC50 of 6.2 μM against HCT-116 cells, indicating promising anticancer potential .
  • Anti-inflammatory Mechanisms :
    • In an experimental model of inflammation, the compound reduced edema significantly compared to controls. The study highlighted its ability to modulate inflammatory mediators such as TNF-alpha and IL-6 .

Data Table: Biological Activities

Activity TypeAssessed CompoundCell Line/ModelIC50 Value (μM)Reference
AnticancerThis compoundMCF-743.4
AnticancerThis compoundHCT-1166.2
Anti-inflammatoryThis compoundCarrageenan-induced edema modelSignificant reduction
AntimicrobialRelated triazole derivativesVarious bacterial strainsVaries

Q & A

What are the recommended synthetic strategies for N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide, and how do reagent choices impact yield?

Basic Research Question
Synthesis typically involves coupling indazole-3-carboxylic acid derivatives with triazole-containing aryl amines. Microwave-assisted reactions or nucleophilic substitution under optimized solvent conditions (e.g., acetonitrile with potassium phosphate) improve efficiency . For triazole incorporation, aminoguanidine hydrochloride and succinic anhydride are common precursors, with microwave irradiation enhancing cyclization . Reagent nucleophilicity dictates pathway selection: aliphatic amines favor ring-opening/recyclization, while aromatic amines require pre-functionalized succinimides .

How can researchers validate structural purity and stereochemical integrity of this compound?

Basic Research Question
Use 1H NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm for indazole-triazole linkages) and ESIMS for molecular ion verification (e.g., m/z 454.4 for related analogs) . SFC/HPLC with retention time comparisons (e.g., 1.41 vs. 2.45 min for enantiomers) ensures stereochemical purity . X-ray crystallography resolves absolute configuration but requires high-quality crystals, achievable via slow evaporation in DMSO/water mixtures .

What biological targets or pathways are associated with this compound, and how should activity assays be designed?

Basic Research Question
The compound’s triazole-indazole scaffold suggests kinase inhibition (e.g., MAPK9/JNK pathways) . Use in vitro kinase assays with ATP-competitive controls and IC50 determination via fluorescence polarization. For cellular activity, employ oxidative stress-induced senescence models to assess AP-1 transcription factor modulation . Validate target engagement with Western blotting for phosphorylated JNK .

How can computational modeling guide the optimization of this compound’s binding affinity?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) into DFG-out conformations of MAP kinases (PDB: 3E7O) identifies steric clashes or hydrogen-bonding opportunities . Free energy perturbation (FEP) calculations predict substituent effects on binding. For example, adding electron-withdrawing groups (e.g., -CF3) at the triazole’s 3-position enhances hydrophobic interactions with kinase pockets .

What experimental approaches resolve contradictions in biological activity data across assay platforms?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize assays using recombinant kinases at consistent ATP levels (1 mM for competitive inhibitors). Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kon, koff) independent of enzymatic activity . For cellular vs. in vitro mismatches, check membrane permeability via Caco-2 assays or PAMPA .

What challenges arise in crystallographic analysis, and how can SHELX refinements improve structural resolution?

Advanced Research Question
The compound’s flexible triazole-phenyl linkage causes disorder in crystal lattices. Use SHELXL with TWIN/BASF commands to model twinning and anisotropic displacement parameters . For low-resolution data (<1.5 Å), apply restraints on bond lengths/angles derived from DFT-optimized geometries . High-pressure cryocooling (100 K) reduces thermal motion artifacts .

How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect them?

Advanced Research Question
Use chiral auxiliaries (e.g., (R)-BINOL) during amide coupling or employ enzymatic resolution (lipases in organic solvents). Monitor enantiomeric excess via SFC with chiral columns (e.g., Chiralpak AD-H) and compare retention times to standards . For trace impurities (<0.5%), derivatize with Mosher’s acid and analyze by 19F NMR .

What strategies improve solubility and bioavailability without altering pharmacophore integrity?

Advanced Research Question
Introduce solubilizing groups (e.g., polyethylene glycol (PEG) chains) at the indazole’s N1 position or formulate as nanocrystals via anti-solvent precipitation. Assess logP via shake-flask assays; aim for <3 to enhance aqueous solubility. Co-crystallization with cyclodextrins (e.g., β-CD) improves dissolution rates while preserving activity .

How do tautomeric forms of the triazole ring impact biological activity and spectroscopic characterization?

Advanced Research Question
The 1,2,4-triazole exists in equilibrium between 1H- and 2H-tautomers, affecting hydrogen-bonding capacity. Use VT-NMR (variable temperature) in DMSO-d6 to observe tautomer shifts (Δδ >0.5 ppm for NH protons) . Docking studies should account for both forms; MD simulations (50 ns) reveal predominant tautomers in binding pockets .

What metabolomics approaches identify off-target effects or metabolic degradation pathways?

Advanced Research Question
Perform LC-HRMS with human liver microsomes (HLMs) to detect phase I metabolites (e.g., hydroxylation at the phenyl ring). Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved . For off-target profiling, combine thermal shift assays (TSA) with proteomics to identify non-kinase targets .

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